molecular formula C14H13NO B11952732 2-{(E)-[(2-methylphenyl)imino]methyl}phenol CAS No. 3246-73-9

2-{(E)-[(2-methylphenyl)imino]methyl}phenol

Cat. No.: B11952732
CAS No.: 3246-73-9
M. Wt: 211.26 g/mol
InChI Key: CSHNLQILGOBKMX-UHFFFAOYSA-N
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Description

2-{(E)-[(2-methylphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as coordination chemistry, catalysis, and material science .

Preparation Methods

The synthesis of 2-{(E)-[(2-methylphenyl)imino]methyl}phenol involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methylaniline. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{(E)-[(2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{(E)-[(2-methylphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.

    Biology: Schiff bases, including this compound, are investigated for their biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-methylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(2-methylphenyl)imino]methyl}phenol include other Schiff bases such as 2-{(E)-[(4-methylphenyl)imino]methyl}phenol and 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

CAS No.

3246-73-9

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(2-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H13NO/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16/h2-10,16H,1H3

InChI Key

CSHNLQILGOBKMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC=CC=C2O

Origin of Product

United States

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